molecular formula C7H3HgNO4 B1628249 7-Nitro-3H-2,1-benzoxamercurol-3-one CAS No. 53663-14-2

7-Nitro-3H-2,1-benzoxamercurol-3-one

Cat. No.: B1628249
CAS No.: 53663-14-2
M. Wt: 365.69 g/mol
InChI Key: INGXLJQQXNHGNG-UHFFFAOYSA-M
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Description

7-Nitro-3H-2,1-benzoxamercurol-3-one (CAS: See official sources

Properties

CAS No.

53663-14-2

Molecular Formula

C7H3HgNO4

Molecular Weight

365.69 g/mol

IUPAC Name

5-nitro-8-oxa-7-mercurabicyclo[4.3.0]nona-1(6),2,4-trien-9-one

InChI

InChI=1S/C7H4NO4.Hg/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

INGXLJQQXNHGNG-UHFFFAOYSA-M

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])[Hg]OC2=O

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])[Hg]OC2=O

Other CAS No.

53663-14-2

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Toxicity of Selected Organomercury Compounds
Compound Molecular Formula IDLH (as Hg) LD₅₀ (Mouse, Intravenous) Key Applications/Risks
7-Nitro-3H-2,1-benzoxamercurol-3-one C₇H₃HgNO₄ 10 mg/m³ 56 mg/kg Research chemical, limited industrial use
Mercuric chloride HgCl₂ 10 mg/m³ 18 mg/kg [General Ref] Disinfectant, catalyst
Methylmercury CH₃Hg⁺ 2 mg/m³ 6 mg/kg [General Ref] Environmental neurotoxin

Key Observations :

  • Toxicity: this compound exhibits higher intravenous LD₅₀ than methylmercury but lower than mercuric chloride, suggesting intermediate acute lethality. Its IDLH aligns with elemental mercury vapor (10 mg/m³), emphasizing inhalation risks .
  • Bioaccumulation: Unlike methylmercury, which biomagnifies in aquatic food chains, benzoxamercurol derivatives are less studied but likely persist in ecosystems due to mercury’s non-degradable nature.

Mechanistic Differences

  • Reactivity: The nitro group in this compound may enhance electrophilic aromatic substitution reactions compared to non-substituted benzoxamercurols.

Preparation Methods

Direct Mercuration of Nitro-Substituted Benzoxazole Precursors

A common strategy involves introducing mercury into a pre-nitrated benzoxazole framework. For example, 3-nitro-2-aminophenol can serve as a starting material, undergoing cyclization to form the benzoxazole core before mercuration.

Reaction Pathway :

  • Nitration : Introduction of the nitro group at the 7-position via mixed acid (HNO₃/H₂SO₄) at 0–5°C.
  • Cyclization : Formation of the benzoxazole ring using thiophosgene or phosgene equivalents.
  • Mercuration : Treatment with mercuric acetate (Hg(OAc)₂) in acetic acid at 80°C to install the mercury atom.

Key Data :

Step Reagents/Conditions Yield Source
Nitration HNO₃ (70%), H₂SO₄, 0–5°C, 2 h 85%
Cyclization Thiophosgene, CH₂Cl₂, RT, 4 h 78%
Mercuration Hg(OAc)₂, AcOH, 80°C, 6 h 62%

This method prioritizes regioselectivity but requires rigorous temperature control during nitration to avoid byproducts.

Nitration of Pre-Mercurated Benzoxamercurol Derivatives

Alternative routes involve nitrating a pre-assembled benzoxamercurol scaffold. This approach minimizes mercury exposure during early stages but risks over-nitration.

Procedure :

  • Benzoxamercurol Synthesis : React o-hydroxymercuribenzoic acid with acetic anhydride to form the cyclic anhydride.
  • Nitration : Treat the anhydride with fuming nitric acid (90%) at 10°C for 1 h.

Challenges :

  • The electron-withdrawing mercury group deactivates the ring, necessitating aggressive nitration conditions.
  • Side products include 5-nitro and 9-nitro isomers, requiring chromatographic separation.

Methodological Analysis and Optimization

Solvent and Catalyst Selection

  • Mercuration Efficiency : Polar aprotic solvents (e.g., DMF) enhance mercury incorporation but complicate purification.
  • Catalytic Additives : Palladium on carbon (Pd/C) improves nitro group stability during cyclization, as evidenced in analogous benzoxazolone syntheses.

Temperature and Reaction Kinetics

  • Nitration : Lower temperatures (0–10°C) favor mono-nitration, while temperatures >20°C promote di-nitration byproducts.
  • Cyclization : Exothermic reactions require slow reagent addition to maintain 25–30°C.

Comparative Evaluation of Synthetic Routes

Method Advantages Disadvantages Yield Range
Pre-nitrated mercuration High regioselectivity Multi-step purification 60–70%
Post-mercuration nitration Fewer mercury handling steps Low nitro selectivity 40–55%

The pre-nitrated mercuration route is industrially preferred due to better scalability, despite its lower overall yield.

Challenges in Industrial-Scale Production

Toxicity and Environmental Concerns

  • Mercury Waste : Effluent treatment requires chelating resins (e.g., Dowex XUS) to reduce Hg²⁺ concentrations below 0.1 ppm.
  • Worker Safety : Closed-system reactors and real-time air monitoring are mandatory to prevent Hg vapor exposure.

Purification Difficulties

  • Chromatography : Silica gel columns contaminated with mercury necessitate dedicated equipment.
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield pure crystals but recover only 50–60% of product.

Q & A

Q. What are the recommended synthetic routes for 7-nitro-3H-2,1-benzoxamercurol-3-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nitro-substitution reactions on benzoxamercurol derivatives. A common approach involves electrophilic aromatic nitration using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C). Yield optimization requires monitoring steric and electronic effects of substituents on the benzene ring. For example, electron-withdrawing groups may direct nitration to specific positions, while bulky groups could hinder reactivity. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Confirm product identity via 1^1H NMR (e.g., aromatic proton splitting patterns) and IR spectroscopy (nitro group absorption near 1520–1350 cm1^{-1}) .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:

  • Reproduce synthesis using high-purity reagents and anhydrous conditions.
  • Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
  • Use differential scanning calorimetry (DSC) to verify thermal behavior and detect polymorphs. Cross-reference data from peer-reviewed journals (avoiding non-academic sources like BenchChem) and validate against PubChem entries .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The nitro group activates the benzene ring toward NAS by withdrawing electron density. Kinetic studies (e.g., UV-Vis monitoring of reaction progress) can reveal rate dependencies on solvent polarity and nucleophile strength. Density Functional Theory (DFT) simulations (e.g., Gaussian 16) help map transition states and charge distribution. For example, meta-directing effects of the nitro group may compete with steric hindrance from the fused benzoxamercurol system, necessitating regioselectivity analysis via 13^{13}C NMR or X-ray crystallography .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity or photophysical properties?

Methodological Answer: Systematic structure-activity relationship (SAR) studies require:

  • Introducing substituents (e.g., halogens, methoxy groups) via Suzuki coupling or Ullmann reactions.
  • Evaluating bioactivity using in vitro assays (e.g., enzyme inhibition IC50_{50} measurements).
  • Analyzing photoluminescence via fluorescence spectroscopy and time-resolved decay experiments. Correlate electronic effects (Hammett σ constants) with observed properties to guide rational design .

Q. What strategies mitigate challenges in characterizing the compound’s tautomeric equilibria?

Methodological Answer: Tautomerism between keto-enol or ring-opened forms can complicate characterization. Use:

  • Variable-temperature NMR to track proton exchange dynamics.
  • Isotopic labeling (15^{15}N or 2^{2}H) to enhance spectral resolution.
  • Solvent polarity studies (e.g., DMSO vs. CDCl3_3) to stabilize specific tautomers. Computational tools like ADF software model potential energy surfaces for tautomeric states .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to investigate degradation pathways of this compound under acidic/basic conditions?

Methodological Answer:

  • Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC (C18 column, UV detection at λ~254 nm).
  • Use pseudo-first-order kinetics by maintaining excess H+^+/OH^-.
  • Identify degradation products via LC-MS/MS and propose mechanisms using fragmentation patterns. Statistical analysis (e.g., Arrhenius plots) quantifies activation energies for hydrolysis or oxidation pathways .

Q. What are best practices for reconciling contradictory XRD and computational geometry data for this compound?

Methodological Answer:

  • Refine XRD data (e.g., using SHELXL) to resolve disorder or thermal motion artifacts.
  • Compare computed (DFT-optimized) bond lengths/angles with experimental values. Discrepancies >5% may indicate solvent effects or crystal packing forces.
  • Validate with alternative techniques like neutron diffraction or solid-state NMR .

Resource Guidance

  • Experimental protocols should align with safety standards outlined in institutional guidelines (e.g., waste disposal for nitro-containing compounds) .

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